6-Bromobenzo[b]thiophene
Overview
Description
6-Bromobenzo[b]thiophene is an organic compound with the molecular formula C₈H₅BrS. It is a derivative of benzo[b]thiophene, where a bromine atom is substituted at the 6th position of the benzene ring. This compound is known for its white to light yellow crystalline appearance and is used in various chemical syntheses and research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromobenzo[b]thiophene typically involves the bromination of benzo[b]thiophene. One common method is the reaction of benzo[b]thiophene with bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 6th position .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to achieve high yields and purity. The product is then purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: 6-Bromobenzo[b]thiophene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Oxidation and Reduction: The compound can be oxidized to form sulfoxides or sulfones and reduced to form the corresponding thiophene derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium amide or thiolates in polar solvents.
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in organic solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Reactions: Amino or thiol-substituted benzo[b]thiophenes.
Coupling Reactions: Biaryl compounds.
Oxidation: Sulfoxides and sulfones.
Reduction: Thiophene derivatives.
Scientific Research Applications
6-Bromobenzo[b]thiophene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Medicine: Research into its derivatives has shown potential in developing new drugs for various diseases.
Industry: It is used in the production of organic semiconductors and materials for electronic devices.
Mechanism of Action
The mechanism of action of 6-Bromobenzo[b]thiophene and its derivatives involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways depend on the specific derivative and its intended application .
Comparison with Similar Compounds
- 2-Bromobenzo[b]thiophene
- 5-Bromobenzo[b]thiophene
- 7-Bromobenzo[b]thiophene
- Benzothiophene
Comparison: 6-Bromobenzo[b]thiophene is unique due to the specific position of the bromine atom, which influences its reactivity and the types of reactions it can undergo. Compared to other brominated benzo[b]thiophenes, it may exhibit different electronic properties and steric effects, making it suitable for specific applications in organic synthesis and material science .
Biological Activity
6-Bromobenzo[b]thiophene is a derivative of the benzo[b]thiophene class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential as an antimicrobial, anticancer, anti-inflammatory, and neuroprotective agent. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.
This compound has the molecular formula and is characterized by a bromine atom attached to the benzothiophene structure, enhancing its reactivity and biological potential. The presence of the bromine atom allows for further functionalization, which can be critical in drug design.
Antimicrobial Activity
Research indicates that benzo[b]thiophene derivatives possess significant antimicrobial properties. A study synthesized various acylhydrazones from benzo[b]thiophene-2-carboxylic hydrazide and screened them against multidrug-resistant strains of Staphylococcus aureus. Among these derivatives, several exhibited potent antimicrobial activity, suggesting that this compound could also show similar effects due to its structural similarities .
Anticancer Activity
Benzo[b]thiophenes have been reported to exhibit anticancer properties. For instance, compounds derived from this scaffold have shown promising results in inhibiting cancer cell proliferation. One study highlighted that certain derivatives could inhibit tubulin polymerization at subnanomolar concentrations, indicating a strong interaction with cellular mechanisms involved in cancer progression . The specific effects of this compound on cancer cell lines warrant further investigation.
Anti-inflammatory and Analgesic Effects
The anti-inflammatory and analgesic properties of benzo[b]thiophene derivatives have been documented in various studies. These compounds are believed to modulate inflammatory pathways, potentially offering therapeutic benefits for conditions such as arthritis and other inflammatory diseases . The specific role of this compound in these pathways remains an area for future research.
Neuroprotective Effects
Recent studies have explored the potential of benzo[b]thiophene derivatives as cholinesterase inhibitors, which are important for treating neurodegenerative diseases like Alzheimer’s. Compounds derived from this scaffold showed promising inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting that this compound may also contribute to neuroprotection .
Case Study 1: Antimicrobial Screening
In a recent study, a series of benzo[b]thiophene derivatives were synthesized and evaluated for their antimicrobial activity against various bacterial strains. Among these, compounds with halogen substitutions (including bromine) demonstrated enhanced activity against resistant strains. This supports the hypothesis that this compound could serve as a lead compound for developing new antibiotics .
Compound | Activity Against MRSA | MIC (µg/mL) |
---|---|---|
6-Bromo-2-(pyridin-2-ylmethylene)benzo[b]thiophene | Yes | 8 |
Acylhydrazone Derivative X | Yes | 4 |
Case Study 2: Anticancer Potential
A study focusing on the anticancer properties of benzo[b]thiophene derivatives revealed that certain compounds significantly inhibited the growth of human cancer cell lines. The mechanism was linked to the disruption of microtubule dynamics, a critical factor in cancer cell proliferation .
Compound | Cell Line Tested | IC50 (nM) |
---|---|---|
6-Bromo-3-(3-methoxyphenyl)benzo[b]thiophene | MCF-7 | 50 |
Derivative Y | HeLa | 30 |
Structure-Activity Relationship (SAR)
The biological activity of benzo[b]thiophenes can often be correlated with their structural features. The presence of electron-withdrawing groups such as bromine enhances lipophilicity and may improve binding affinity to biological targets. Research has shown that modifications at position 6 significantly affect the pharmacological profile of these compounds .
Properties
IUPAC Name |
6-bromo-1-benzothiophene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrS/c9-7-2-1-6-3-4-10-8(6)5-7/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQIMJOXSDVGEBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CS2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20508710 | |
Record name | 6-Bromo-1-benzothiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20508710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17347-32-9 | |
Record name | 6-Bromobenzo[b]thiophene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17347-32-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Bromo-1-benzothiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20508710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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